Dimethyl 2-(but-3-en-1-yl)malonate
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Overview
Description
Dimethyl 2-(but-3-en-1-yl)malonate is an organic compound that belongs to the class of malonates. It is characterized by the presence of two ester groups attached to a malonic acid backbone, with a but-3-en-1-yl substituent. This compound is of interest in organic synthesis due to its versatility and reactivity, making it a valuable intermediate in the preparation of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(but-3-en-1-yl)malonate can be synthesized through a three-component reaction involving dimethyl malonate, α,β-acetylenic aldehydes, and cyclic secondary amines such as pyrrolidine, piperidine, morpholine, and piperazine . The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields. The reaction mechanism involves a Knoevenagel condensation followed by nucleophilic addition .
Industrial Production Methods
Industrial production of this compound often involves the esterification of cyanoacetic acid with methanol under the catalytic influence of sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(but-3-en-1-yl)malonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted malonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 2-(but-3-en-1-yl)malonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: This compound is employed in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of dimethyl 2-(but-3-en-1-yl)malonate involves its reactivity as a malonate ester. The compound can undergo nucleophilic addition reactions, where the malonate ester acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
dimethyl 2-but-3-enylpropanedioate |
InChI |
InChI=1S/C9H14O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
YOZVGFNUZHYTTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC=C)C(=O)OC |
Origin of Product |
United States |
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